Cas no 53233-87-7 (7-methyl-1H-indol-5-ol)

7-Methyl-1H-indol-5-ol is a substituted indole derivative characterized by a hydroxyl group at the 5-position and a methyl group at the 7-position of the indole ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of biologically active molecules and pharmaceutical agents. Its structural features make it suitable for further functionalization, enabling the development of complex heterocyclic compounds. The presence of both hydroxyl and methyl groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. With high purity and stability, 7-methyl-1H-indol-5-ol is widely utilized in research settings for exploring indole-based scaffolds in medicinal chemistry and material science applications.
7-methyl-1H-indol-5-ol structure
7-methyl-1H-indol-5-ol structure
商品名:7-methyl-1H-indol-5-ol
CAS番号:53233-87-7
MF:C9H9NO
メガワット:147.174
CID:2885529
PubChem ID:18932734

7-methyl-1H-indol-5-ol 化学的及び物理的性質

名前と識別子

    • 7-methyl-1H-indol-5-ol
    • AKOS006380814
    • IGYHZJNICRWVJU-UHFFFAOYSA-N
    • SCHEMBL1997793
    • EN300-6464376
    • 842-895-8
    • DB-156676
    • AT38545
    • SB15110
    • CS-0139955
    • DCA23387
    • 53233-87-7
    • Z1203832444
    • 5-Hydroxy-7-methyl-1H-indole
    • MDL: MFCD19227301
    • インチ: InChI=1S/C9H9NO/c1-6-4-8(11)5-7-2-3-10-9(6)7/h2-5,10-11H,1H3
    • InChIKey: IGYHZJNICRWVJU-UHFFFAOYSA-N
    • ほほえんだ: CC1=C2C(=CC(=C1)O)C=CN2

計算された属性

  • せいみつぶんしりょう: 147.068413911Da
  • どういたいしつりょう: 147.068413911Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 36Ų

7-methyl-1H-indol-5-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6464376-0.25g
7-methyl-1H-indol-5-ol
53233-87-7 95%
0.25g
$1015.0 2023-07-10
Enamine
EN300-6464376-0.05g
7-methyl-1H-indol-5-ol
53233-87-7 95%
0.05g
$545.0 2023-07-10
Enamine
EN300-6464376-5.0g
7-methyl-1H-indol-5-ol
53233-87-7 95%
5.0g
$5949.0 2023-07-10
Enamine
EN300-6464376-1.0g
7-methyl-1H-indol-5-ol
53233-87-7 95%
1.0g
$2050.0 2023-07-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2294-1G
7-methyl-1H-indol-5-ol
53233-87-7 95%
1g
¥ 2,560.00 2023-04-13
Aaron
AR01V6PG-1g
7-Methyl-1H-indol-5-ol
53233-87-7 95%
1g
$2844.00 2025-02-17
Aaron
AR01V6PG-2.5g
7-Methyl-1H-indol-5-ol
53233-87-7 95%
2.5g
$5552.00 2025-02-17
1PlusChem
1P01V6H4-100mg
7-Methyl-1H-indol-5-ol
53233-87-7 95%
100mg
$942.00 2024-04-30
Aaron
AR01V6PG-5g
7-Methyl-1H-indol-5-ol
53233-87-7 95%
5g
$8205.00 2023-12-15
Aaron
AR01V6PG-250mg
7-Methyl-1H-indol-5-ol
53233-87-7 95%
250mg
$1421.00 2025-02-17

7-methyl-1H-indol-5-ol 関連文献

7-methyl-1H-indol-5-olに関する追加情報

Comprehensive Overview of 7-methyl-1H-indol-5-ol (CAS No. 53233-87-7): Properties, Applications, and Research Insights

7-methyl-1H-indol-5-ol (CAS No. 53233-87-7) is a biologically significant indole derivative, widely studied for its structural uniqueness and potential applications in pharmaceuticals, agrochemicals, and material science. This compound, characterized by a methyl group at the 7-position and a hydroxyl group at the 5-position of the indole ring, exhibits intriguing chemical properties that make it a focal point in modern organic synthesis and drug discovery. Researchers and industries are increasingly exploring its role as a precursor for heterocyclic compounds, bioactive molecules, and fluorescent probes.

The growing interest in 7-methyl-1H-indol-5-ol aligns with the surge in demand for sustainable chemistry and green synthesis methods. Recent studies highlight its utility in catalysis and photodynamic therapy, addressing contemporary challenges in cancer research and antimicrobial resistance. Its molecular framework is also being investigated for neuroprotective effects, a hot topic in neurodegenerative disease research, such as Alzheimer's and Parkinson's.

From a technical perspective, 7-methyl-1H-indol-5-ol demonstrates notable solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO), which facilitates its use in high-throughput screening and combinatorial chemistry. Its UV-Vis absorption and fluorescence emission properties further enable applications in sensor development and bioimaging, areas gaining traction due to advancements in diagnostic technologies.

In the context of industrial applications, this compound is gaining attention for its potential in dye synthesis and polymer chemistry. The indole core’s ability to participate in electrophilic substitution reactions makes it valuable for creating functional materials with tailored optical or electronic properties. Additionally, its derivatives are being explored in cosmetic formulations, particularly in anti-aging and skin-lightening products, responding to consumer trends toward natural active ingredients.

Environmental and regulatory considerations are also critical when discussing 7-methyl-1H-indol-5-ol. While it is not classified as hazardous, its synthesis often involves atom-efficient protocols to minimize waste, aligning with circular economy principles. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to ensure purity, a key concern for pharmaceutical intermediates and fine chemicals.

Looking ahead, the versatility of 7-methyl-1H-indol-5-ol positions it as a promising candidate for interdisciplinary research. Whether in drug development, material science, or environmental chemistry, its applications continue to expand, driven by innovations in computational modeling and automated synthesis. As the scientific community prioritizes molecular diversity and functional group compatibility, this compound is poised to play a pivotal role in addressing global health and technological challenges.

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Amadis Chemical Company Limited
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